molecular formula C17H18N4O3S B11149442 6-methoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide

6-methoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide

Cat. No.: B11149442
M. Wt: 358.4 g/mol
InChI Key: NXOICUIEVUSQRF-UHFFFAOYSA-N
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Description

6-methoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide is a complex organic compound that features both an indole and a thiazole ring. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolyl-indole derivatives, including 6-methoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide. These compounds exhibit multitarget actions against various signaling pathways involved in cancer progression.

Case Study: Synthesis and Evaluation

A study synthesized a series of thiazolyl-indole-2-carboxamide derivatives and evaluated their biological activity against cancer cell lines. Notably, compounds derived from this class demonstrated significant cytotoxicity:

CompoundCancer Cell LineIC50 (μM)
6iMCF-76.10 ± 0.4
6vMCF-76.49 ± 0.3
6eVariousVaries

These results suggest that modifications to the indole structure can enhance anticancer activity, making it a promising candidate for further development in cancer therapeutics .

Other Biological Activities

Beyond anticancer applications, this compound may also exhibit other pharmacological effects:

  • Antimicrobial Activity : Preliminary studies indicate that certain derivatives possess antimicrobial properties, which could be explored for developing new antibiotics.
  • Anti-inflammatory Effects : Some indole derivatives have shown promise in reducing inflammation, potentially benefiting conditions such as arthritis.

Mechanism of Action

The mechanism of action of 6-methoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole and thiazole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide is unique due to its combination of indole and thiazole rings, which confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

6-Methoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its complex structure includes a methoxy group, an indole moiety, and a thiazole ring, which contribute to its diverse pharmacological properties.

  • Molecular Formula : C17H18N4O3S
  • Molecular Weight : 358.4 g/mol
  • CAS Number : 1010900-69-2

Biological Activity

The biological activity of this compound has been primarily investigated through various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial effects. For instance, derivatives of thiazoles have been shown to possess potent antibacterial activity against various strains, including Micrococcus luteus and Bacillus spp., with minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 μg/mL . The thiazole moiety enhances the compound's interaction with microbial targets, making it a promising candidate for further development in antimicrobial therapies.

Microbial Strain MIC (μg/mL) MBC (μg/mL)
Micrococcus luteus1.95 - 3.917.81 - 125
Bacillus spp.3.91 - 15.6231.25 - 500
Streptococcus spp.7.81 - 15.6231.25 - 500

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that thiazole derivatives can exhibit significant cytotoxicity against cancer cell lines, with IC50 values indicating effective inhibition of cell growth at low concentrations . For instance, certain thiazole-integrated compounds have demonstrated IC50 values less than those of standard chemotherapeutic agents like doxorubicin.

Cell Line IC50 (μg/mL)
A-431<1.98
Jurkat<1.61
HT29<1.61

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of specific functional groups in enhancing biological activity:

  • Thiazole Ring : Essential for both antimicrobial and anticancer activities.
  • Methoxy Group : Contributes to increased lipophilicity and potential bioavailability.
  • Indole Moiety : Enhances interaction with biological targets through π-stacking interactions.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted the significant antibacterial effects of thiazole derivatives against resistant strains of bacteria, suggesting that modifications in the thiazole structure can lead to improved efficacy .
  • Cytotoxicity Assessment : In vitro studies demonstrated that compounds similar to this compound exhibited cytotoxic effects on human cancer cell lines, indicating potential for therapeutic applications in oncology .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds to specific targets, revealing that structural modifications can significantly enhance their binding capabilities and biological effectiveness .

Properties

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

6-methoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C17H18N4O3S/c1-24-12-5-4-11-9-14(20-13(11)10-12)16(23)18-6-2-3-15(22)21-17-19-7-8-25-17/h4-5,7-10,20H,2-3,6H2,1H3,(H,18,23)(H,19,21,22)

InChI Key

NXOICUIEVUSQRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCCC(=O)NC3=NC=CS3

Origin of Product

United States

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